Orthonitrophenyl-beta-D-fucopyranoside
Overview
Description
ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE is a small molecule belonging to the class of organic compounds known as phenolic glycosides. These compounds contain a phenolic structure attached to a glycosyl moiety. The chemical formula of this compound is C12H15NO7, and it has a molecular weight of 285.25 g/mol .
Preparation Methods
The synthesis of ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE typically involves the glycosylation of a phenolic compound with a sugar moiety. The reaction conditions often include the use of a suitable glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE has several scientific research applications. In chemistry, it is used as a substrate to study the activity of glycosidases, enzymes that hydrolyze glycosidic bonds. In biology and medicine, it is used to investigate the role of fucosidases in various diseases, including cancer and inflammation. Additionally, it has applications in industrial research, such as improving product quality and efficiency in manufacturing processes.
Mechanism of Action
The mechanism of action of ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE involves its interaction with specific molecular targets, such as the lactose operon repressor in Escherichia coli. This interaction can inhibit the activity of the repressor, leading to changes in gene expression and metabolic pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
ORTHONITROPHENYL-BETA-D-FUCOPYRANOSIDE is unique among phenolic glycosides due to its specific structure and functional groups. Similar compounds include other phenolic glycosides, such as lignans and flavonoids, which also contain a phenolic structure attached to a glycosyl moiety. the specific sugar units and phenolic structures can vary, leading to differences in their chemical properties and biological activities .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-BVWHHUJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921729 | |
Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-94-5 | |
Record name | 2-Nitrophenyl 6-deoxy-β-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1154-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrophenyl-beta-fucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl 6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80921729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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